molecular formula C11H13N5O B2830675 2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034269-66-2

2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2830675
CAS No.: 2034269-66-2
M. Wt: 231.259
InChI Key: HSSCILGBCBJILP-UHFFFAOYSA-N
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Description

The compound 2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one features a pyrrole ring linked to an azetidine scaffold via a ketone bridge. The azetidine ring is further substituted with a 1,2,3-triazole moiety. Such compounds are often explored in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, antifungal, and receptor-binding activities .

Properties

IUPAC Name

2-pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(9-14-4-1-2-5-14)15-7-10(8-15)16-6-3-12-13-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSCILGBCBJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one represents a novel hybrid structure that combines pyrrole, triazole, and azetidine moieties. This unique combination is of significant interest in medicinal chemistry due to the potential biological activities associated with each of these structural components. The following sections will explore the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O
Molecular Weight209.24 g/mol
SMILESCC(=O)N(Cc1cn[nH]n1)c2cc[nH]c2
IUPAC Name2-(pyrrol-1-yl)-N-[3-(triazol-1-yl)azetidin-1-yl]ethanamide

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. The incorporation of a pyrrole ring enhances this activity, potentially increasing the compound's efficacy against various pathogens. In vitro studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activities, suggesting that our compound may possess similar properties.

Anticancer Properties

Triazole compounds are known for their anticancer activities. For instance, studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the azetidine ring in our compound may further enhance its interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Pyrrole derivatives have been associated with neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. The potential neuroprotective activity of this compound warrants further investigation to elucidate its mechanism of action.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

One-Pot Synthesis : A one-pot reaction involving the sequential addition of pyrrole, azetidine derivatives, and triazole precursors has been reported to yield this compound efficiently. This method minimizes the number of purification steps required and enhances overall yield.

Cycloaddition Reactions : Utilizing cycloaddition reactions between azides and alkynes can facilitate the formation of the triazole ring in a controlled manner. This method is advantageous for synthesizing compounds with complex structures.

Case Studies

Several studies have explored the biological activities of related compounds:

Case Study 1 : A study published in Journal of Heterocyclic Chemistry demonstrated that similar pyrrole-triazole hybrids exhibited potent antifungal activity against Candida albicans . This suggests that our compound may also show similar antifungal properties.

Case Study 2 : Research conducted on triazole-based anticancer agents revealed that compounds with a similar structure induced apoptosis in breast cancer cells via mitochondrial pathways . This finding supports the hypothesis that this compound may also possess anticancer activity.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-1-[3-(1H-1,2,3-Triazol-1-yl)Azetidin-1-yl]Ethan-1-one

  • Structure : Shares the azetidine-triazole core but replaces pyrrole with a 4-ethoxyphenyl group.
  • Molecular Formula : C₁₅H₁₈N₄O₂ (vs. C₁₂H₁₃N₅O for the target compound).
  • The absence of pyrrole may reduce hydrogen-bonding interactions with biological targets.
  • Applications : Used in research settings for structure-activity relationship (SAR) studies .

2-((4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)Thio)-1-(1H-Pyrrol-2-yl)Ethan-1-one

  • Structure : Retains the pyrrole moiety but replaces the azetidine-triazole with a thioether-linked 1,2,4-triazole.
  • Key Differences :
    • The thioether bridge (C–S–C) may enhance oxidative stability but reduce polarity compared to the azetidine’s amine linkages.
    • The 1,2,4-triazole isomer differs in electronic properties from 1,2,3-triazole, affecting binding affinity in enzyme inhibition .

1-(1-Phenyl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone Derivatives

  • Structure : Features a tetrazole ring and piperidine instead of azetidine-triazole and pyrrole.
  • Key Differences: Tetrazole (5-membered, 4N) offers higher acidity (pKa ~ 4.5) than triazole (pKa ~ 10), influencing solubility and metal coordination.

1-(2-Chloro-5-((4-(2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridin-3-yl)-1H-1,2,3-Triazol-1-yl)Methyl)-Phenyl)Ethan-1-one

  • Structure : Combines imidazopyridine and triazole with a chlorophenyl group.
  • Chlorine atoms increase electronegativity, improving interactions with hydrophobic enzyme pockets .

Characterization Techniques

  • Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (pyrrole protons at δ 6.2–6.5 ppm; azetidine/triazole protons at δ 3.5–5.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for oxadiazole derivatives in ) .
  • Crystallography : SHELXL and WinGX for resolving strained azetidine conformations .

Bioactivity

  • Antifungal Activity : Triazole-containing analogs (e.g., compounds in ) show potent activity against Candida spp. due to cytochrome P450 inhibition .
  • Receptor Binding : Pyrrole’s planar structure may facilitate π-π stacking in receptor pockets, while azetidine’s strain could mimic transition states in enzyme-substrate interactions .

Physicochemical Properties

  • Solubility : Pyrrole’s polarity may enhance aqueous solubility compared to phenyl groups.
  • Stability : The azetidine-triazole linkage is less prone to hydrolysis than ester or amide bonds.

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